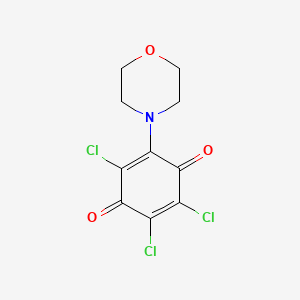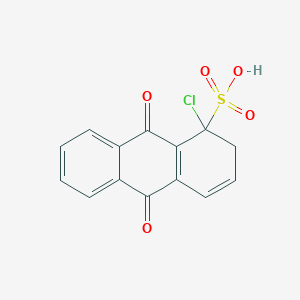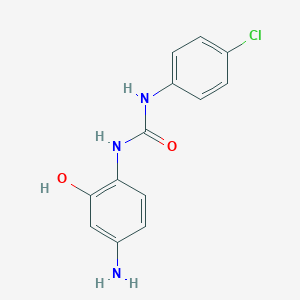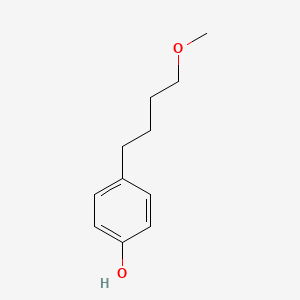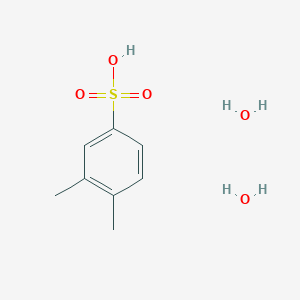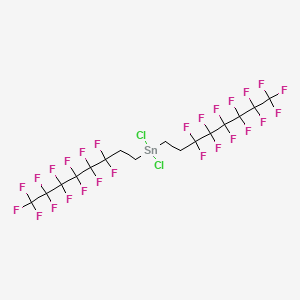
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of fluorinated alkyl chains. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of stannane with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted organotin compounds with varied functional groups.
科学的研究の応用
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorinated structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and materials with water-repellent and anti-corrosive properties.
作用機序
The mechanism of action of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- involves its interaction with molecular targets through its fluorinated alkyl chains. These interactions can disrupt biological membranes, leading to antimicrobial effects. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations.
類似化合物との比較
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Comparison: While these compounds share the fluorinated alkyl chains, Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is unique due to its organotin core, which imparts distinct chemical reactivity and applications. The presence of tin allows for specific catalytic and antimicrobial properties not observed in purely organic fluorinated compounds.
特性
CAS番号 |
96325-96-1 |
|---|---|
分子式 |
C16H8Cl2F26Sn |
分子量 |
883.8 g/mol |
IUPAC名 |
dichloro-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/2C8H4F13.2ClH.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;/h2*1-2H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
PUICNSAYHZHQQC-UHFFFAOYSA-L |
正規SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



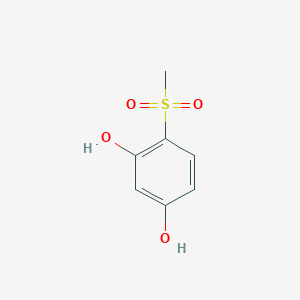
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
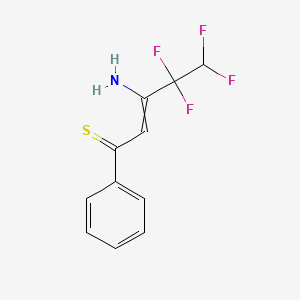
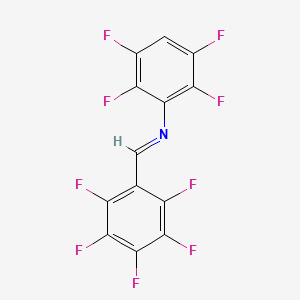
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
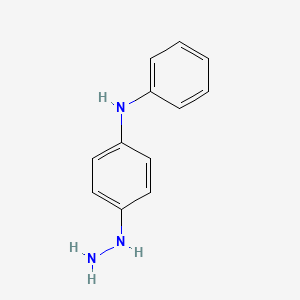
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
